3-Bromoisoquinolin-1-amine
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Overview
Description
3-Bromoisoquinolin-1-amine is a compound that falls within the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by the presence of a bromine atom at the third position and an amine group at the first position of the isoquinoline structure. Isoquinolines, including brominated derivatives like 3-Bromoisoquinolin-1-amine, are of significant interest in pharmaceutical chemistry due to their potential biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 3-arylquinazolin-4(3H)-ones, which are structurally related to 3-Bromoisoquinolin-1-amine, has been reported using peptide-catalyzed atroposelective bromination . Although this method specifically targets quinazolinones, it demonstrates the potential for bromination in closely related compounds. Another approach for synthesizing 1-aminoisoquinoline derivatives involves gold(III)-mediated domino reactions starting from 2-alkynylbenzamides and ammonium acetate . This method highlights the versatility of isoquinoline synthesis under mild conditions. Additionally, regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4 + 2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes . These methods collectively provide insights into the synthetic strategies that could be adapted for the synthesis of 3-Bromoisoquinolin-1-amine.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their chemical properties and biological activities. The presence of a bromine atom in the compound can significantly influence its reactivity and interaction with other molecules. X-ray crystallography has been used to explore the structure of catalysts and substrate complexes in the synthesis of related compounds . Such structural analyses are essential for understanding the molecular conformation and stereochemistry, which are key factors in the synthesis and application of 3-Bromoisoquinolin-1-amine.
Chemical Reactions Analysis
Isoquinoline derivatives participate in various chemical reactions, which can be utilized to further modify the compound or to synthesize other related compounds. For example, the atroposelective bromination of quinazolinones can lead to the formation of stereoisomerically stable monobromides, which can undergo subsequent transformations while retaining stereochemical information . These transformations include dehalogenation Suzuki-Miyaura cross-coupling and regioselective Buchwald-Hartwig amination, which could potentially be applied to 3-Bromoisoquinolin-1-amine to introduce additional functional groups or to create complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromoisoquinolin-1-amine are influenced by its molecular structure. The presence of the bromine atom and the amine group contribute to its reactivity and potential interactions with other molecules. The bromine atom, being a heavy and electronegative element, can impact the compound's boiling point, density, and solubility. The amine group can engage in hydrogen bonding and can act as a nucleophile in chemical reactions. These properties are important for the compound's behavior in various solvents and its potential biological activity. Although the specific properties of 3-Bromoisoquinolin-1-amine are not detailed in the provided papers, the general trends observed in similar compounds can provide a basis for predicting its behavior .
Scientific Research Applications
Nucleophilic Substitution Mechanisms
3-Bromoisoquinolin-1-amine has been explored in studies involving nucleophilic substitution mechanisms. Research by Sanders, Dijk, and Hertog (2010) demonstrated that both 1- and 3-bromoisoquinolines can be converted into amino derivatives through potassium amide in liquid ammonia. Specifically, the amination of 3-bromoisoquinoline was shown to proceed via the SN(ANRORC) mechanism for a significant portion of the reaction, implying potential uses in specialized synthetic processes (Sanders, Dijk, & Hertog, 2010).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of new chemical entities. Balog, Riedl, and Hajos (2013) reported the use of 1-bromoisoquinolin-3-amines in a process to produce fluorescent indazolo[3,2-a]isoquinolin-6-amines. This implies its utility in creating compounds with potential applications in fluorescence studies or as novel materials (Balog, Riedl, & Hajos, 2013).
Structural and Chemical Analysis
The structural analysis of derivatives of 3-Bromoisoquinolin-1-amine has been a focus in some studies. For instance, Armengol, Helliwell, and Joule (2000) synthesized Bromo-7-methoxyisoquinoline, discussing the mechanism of formation and crystal structure of secondary amine-BH3 complexes. This research could provide insights into the structural properties and potential reactions of related compounds (Armengol, Helliwell, & Joule, 2000).
Enantioselective Synthesis
The compound has been involved in studies on enantioselective synthesis. Diener, Metrano, Kusano, and Miller (2015) explored the peptide-catalyzed atroposelective bromination of quinazolinones, highlighting the potential of 3-Bromoisoquinolin-1-amine in enantioselective processes and its role in producing stereochemically complex structures (Diener, Metrano, Kusano, & Miller, 2015).
Microwave-assisted Synthesis
Lin, Wu, Huang, and Yang (2012) investigated a novel microwave-assisted method for synthesizing 3-substituted isoquinolines, highlighting the compound's utility in efficient and rapid chemical synthesis techniques. This demonstrates its relevance in modern synthetic methodologies where speed and efficiency are crucial (Lin, Wu, Huang, & Yang, 2012).
Fluorescent Derivatives
The role of 3-Bromoisoquinolin-1-amine in creating fluorescent derivatives has been studied. Balog, Riedl, Hajos, Miskolczy, and Biczók (2011) conducted transformations of 3-amino and 3-hydroxyisoquinolines to produce new fluorescent derivatives, indicating its potential in the development of fluorescence-based applications and materials (Balog, Riedl, Hajos, Miskolczy, & Biczók, 2011).
Safety and Hazards
properties
IUPAC Name |
3-bromoisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGHICQGSSFEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoisoquinolin-1-amine |
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